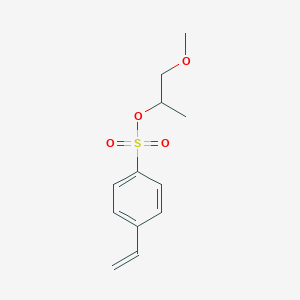
1-Methoxypropan-2-yl 4-ethenylbenzene-1-sulfonate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Methoxypropan-2-yl 4-ethenylbenzene-1-sulfonate is an organic compound with the molecular formula C₁₂H₁₆O₄S It is a derivative of benzenesulfonic acid and is characterized by the presence of a methoxypropan-2-yl group and an ethenyl group attached to the benzene ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1-Methoxypropan-2-yl 4-ethenylbenzene-1-sulfonate typically involves the reaction of 4-ethenylbenzenesulfonyl chloride with 1-methoxypropan-2-ol. The reaction is carried out in the presence of a base, such as pyridine or triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction is usually conducted at room temperature or slightly elevated temperatures to ensure complete conversion.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction conditions, such as temperature, pressure, and reactant concentrations, can lead to higher purity and consistent quality of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
1-Methoxypropan-2-yl 4-ethenylbenzene-1-sulfonate can undergo various chemical reactions, including:
Substitution Reactions: The sulfonate group can be substituted by nucleophiles, leading to the formation of different derivatives.
Oxidation Reactions: The ethenyl group can be oxidized to form corresponding epoxides or diols.
Reduction Reactions: The ethenyl group can be reduced to form ethyl derivatives.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines, alcohols, and thiols. The reactions are typically carried out in polar solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at moderate temperatures.
Oxidation Reactions: Oxidizing agents such as potassium permanganate (KMnO₄) or osmium tetroxide (OsO₄) are used under controlled conditions to achieve selective oxidation.
Reduction Reactions: Reducing agents like hydrogen gas (H₂) in the presence of a palladium catalyst (Pd/C) are commonly employed.
Major Products Formed
Substitution Reactions: Various substituted derivatives depending on the nucleophile used.
Oxidation Reactions: Epoxides or diols.
Reduction Reactions: Ethyl derivatives.
Applications De Recherche Scientifique
1-Methoxypropan-2-yl 4-ethenylbenzene-1-sulfonate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme activities and protein interactions.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the production of specialty chemicals and materials, such as polymers and surfactants.
Mécanisme D'action
The mechanism of action of 1-Methoxypropan-2-yl 4-ethenylbenzene-1-sulfonate involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonate group can form strong ionic interactions with positively charged amino acid residues in proteins, while the ethenyl group can participate in π-π interactions with aromatic residues. These interactions can modulate the activity of the target proteins and influence various biochemical pathways.
Comparaison Avec Des Composés Similaires
Similar Compounds
1-Methoxypropan-2-yl 4-methylbenzene-1-sulfonate: Similar structure but with a methyl group instead of an ethenyl group.
1-Methoxypropan-2-yl 4-chlorobenzene-1-sulfonate: Contains a chlorine atom instead of an ethenyl group.
1-Methoxypropan-2-yl 4-nitrobenzene-1-sulfonate: Contains a nitro group instead of an ethenyl group.
Uniqueness
1-Methoxypropan-2-yl 4-ethenylbenzene-1-sulfonate is unique due to the presence of the ethenyl group, which imparts distinct chemical reactivity and potential applications compared to its analogs. The ethenyl group allows for additional functionalization and derivatization, making it a versatile intermediate in organic synthesis.
Propriétés
Numéro CAS |
215957-92-9 |
|---|---|
Formule moléculaire |
C12H16O4S |
Poids moléculaire |
256.32 g/mol |
Nom IUPAC |
1-methoxypropan-2-yl 4-ethenylbenzenesulfonate |
InChI |
InChI=1S/C12H16O4S/c1-4-11-5-7-12(8-6-11)17(13,14)16-10(2)9-15-3/h4-8,10H,1,9H2,2-3H3 |
Clé InChI |
CWMVRLKROLWNAL-UHFFFAOYSA-N |
SMILES canonique |
CC(COC)OS(=O)(=O)C1=CC=C(C=C1)C=C |
Numéros CAS associés |
215958-19-3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


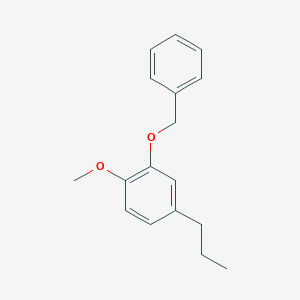
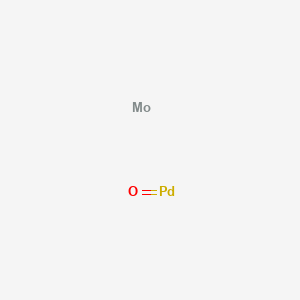

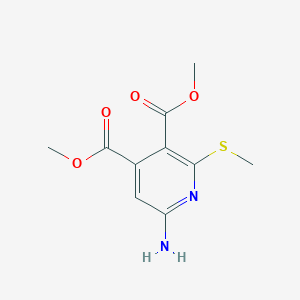
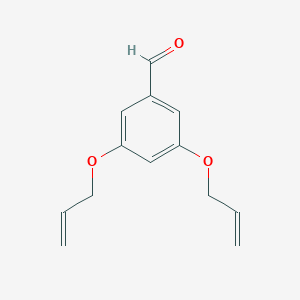
![{4-[4-(Trifluoromethyl)phenoxy]phenyl}phosphonic dichloride](/img/structure/B14259993.png)
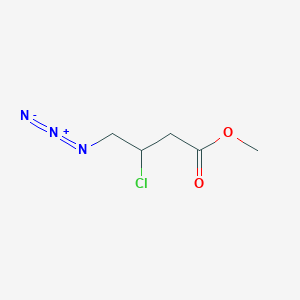


![N~2~-[Amino(cyclohexyl)acetyl]-L-glutaminyl-L-seryl-L-leucine](/img/structure/B14260007.png)

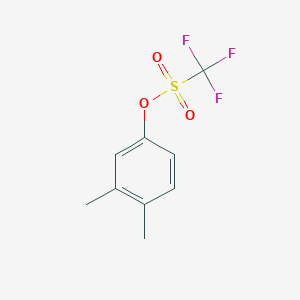

![N-(4-Aminobutyl)-N-(3-aminopropyl)-N'-[(3beta,5alpha)-cholestan-3-yl]urea](/img/structure/B14260028.png)
